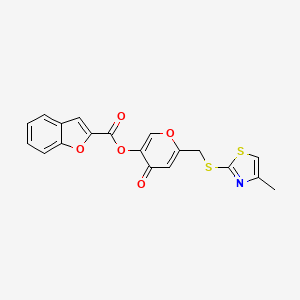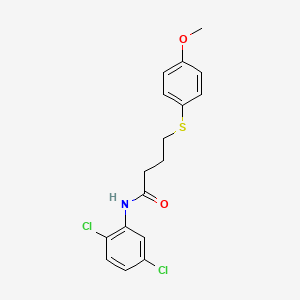![molecular formula C19H14N2 B2580172 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole CAS No. 206447-73-6](/img/structure/B2580172.png)
3-Methyl-11,12-dihydroindolo[2,3-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-11,12-dihydroindolo[2,3-a]carbazole is an organic compound belonging to the indolocarbazole family. This compound is characterized by its unique planar ring system, which combines indole and carbazole elements. It exhibits high thermal stability, good planarity, and excellent photophysical properties .
Mechanism of Action
Target of Action
It is known that indolocarbazoles, a class of compounds to which 3-methyl-11,12-dihydroindolo[2,3-a]carbazole belongs, exhibit a wide range of biological activities . These compounds have been central to protein kinase drug discovery programs , suggesting that protein kinases could be potential targets.
Mode of Action
Indolocarbazoles are known to interact with their targets in a way that influences cell activation, proliferation, and apoptosis . It is plausible that this compound may exhibit similar interactions.
Biochemical Pathways
Given the potential interaction with protein kinases , it is likely that this compound could influence various signaling pathways within the cell.
Pharmacokinetics
The compound’s predicted density is 1359±006 g/cm3, and its predicted boiling point is 5748±300 °C . These properties could potentially influence its bioavailability.
Result of Action
Given the potential interaction with protein kinases , it is likely that this compound could influence various cellular processes, including cell activation, proliferation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under general conditions but may degrade under high temperatures and ultraviolet light exposure . It is also recommended to avoid dust formation and to ensure adequate ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
3-Methyl-11,12-dihydroindolo[2,3-a]carbazole plays a significant role in biochemical reactions . The electron-rich carbazole and indole units are contained in the plane donor, which helps to increase the electron-donating ability and hole-transporting ability
Molecular Mechanism
It is known that the compound has high thermal stability and excellent photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole typically involves the reaction of indole with 1,2-dichlorobenzene to form 2,7-dichloroindole. This intermediate undergoes further reactions, including dechlorination, to yield the target compound . Another method involves the use of tri-tert-butyl phosphine and sodium t-butanolate in o-xylene at 160°C for 48 hours, followed by extraction and purification steps .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
3-Methyl-11,12-dihydroindolo[2,3-a]carbazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Indole [2,3-a]carbazole
- Indole [3,2-b]carbazole
- Indole [2,3-c]carbazole
- Indole [3,2-a]carbazole
- Indole [3,2-b]carbazole
Comparison: 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole stands out due to its unique methyl group at the 3-position, which enhances its electron-donating ability and photophysical properties. This makes it particularly useful in applications requiring high thermal stability and efficient electron transport .
Properties
IUPAC Name |
3-methyl-11,12-dihydroindolo[2,3-a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-11-6-9-17-15(10-11)14-8-7-13-12-4-2-3-5-16(12)20-18(13)19(14)21-17/h2-10,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBASFNQBVZBLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CC4=C3NC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)
![N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2580093.png)
![[5-(3-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2580095.png)
![N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2580096.png)
![N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2580097.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2580100.png)
![9-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one](/img/structure/B2580101.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2580102.png)
![(2-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2580103.png)



![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide](/img/structure/B2580109.png)
![3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile](/img/structure/B2580112.png)
